![molecular formula C19H12Br2N2O2S B393065 6,8-dibromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B393065.png)
6,8-dibromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of bromine atoms at positions 6 and 8 on the chromenone ring, a thiazolyl group at position 3, and a 2-methylphenylamino group attached to the thiazolyl moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
The synthesis of 6,8-dibromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one involves several steps. One common method includes the condensation of 6,8-dibromo-2-methylchromenone with 2-aminothiazole in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
6,8-Dibromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromine atoms at positions 6 and 8 can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6,8-Dibromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological studies, this compound can be used as a probe to investigate various biochemical pathways and interactions. Its ability to interact with specific proteins and enzymes makes it valuable for studying cellular processes.
Medicine: The compound has potential therapeutic applications due to its biological activity. It may be investigated for its anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6,8-dibromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation .
Comparaison Avec Des Composés Similaires
6,8-Dibromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one can be compared with other similar compounds, such as:
6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones: These compounds share the dibromo substitution pattern but differ in the core structure and functional groups.
8-Phenyl-2,6-dibromo-1,3,5,7-tetramethyl BODIPY: This compound has a similar dibromo substitution but belongs to the BODIPY family, which has different photophysical properties.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H12Br2N2O2S |
|---|---|
Poids moléculaire |
492.2g/mol |
Nom IUPAC |
6,8-dibromo-3-[2-(2-methylanilino)-1,3-thiazol-4-yl]chromen-2-one |
InChI |
InChI=1S/C19H12Br2N2O2S/c1-10-4-2-3-5-15(10)22-19-23-16(9-26-19)13-7-11-6-12(20)8-14(21)17(11)25-18(13)24/h2-9H,1H3,(H,22,23) |
Clé InChI |
DNULCLUJDTWHOG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
SMILES canonique |
CC1=CC=CC=C1NC2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2E)-2-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE](/img/structure/B392984.png)
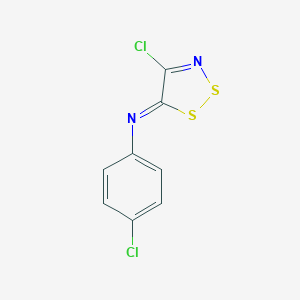

![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392987.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B392988.png)
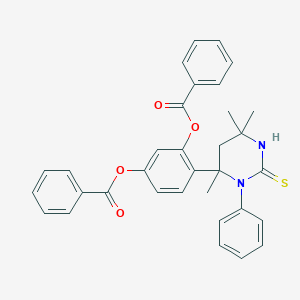
![2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B392991.png)
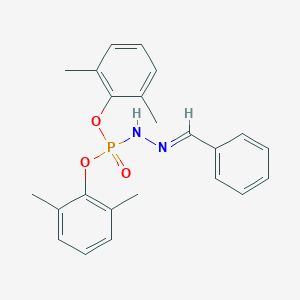
![4-({4-[2-(4-{[4-(Acetyloxy)benzoyl]amino}phenyl)-6-phenyl-4-pyrimidinyl]anilino}carbonyl)phenyl acetate](/img/structure/B392995.png)
![N'-[(E)-(2-bromophenyl)methylidene]bicyclo[10.1.0]trideca-4,8-diene-13-carbohydrazide](/img/structure/B392996.png)

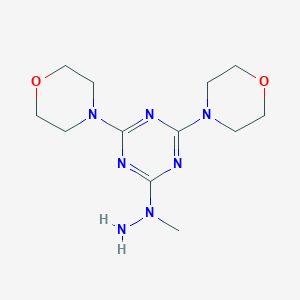
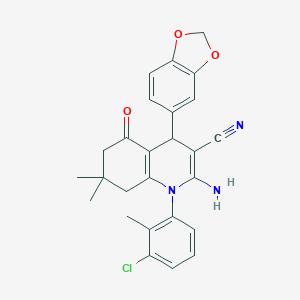
![2-amino-4-(4-bromothiophen-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B393005.png)
